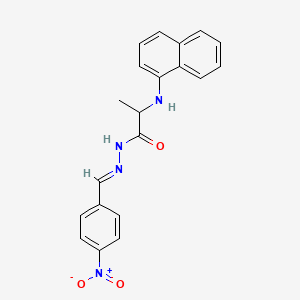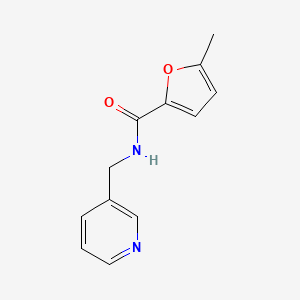
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemicals and has demonstrated promising results in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes involved in cell growth and proliferation (Mishra et al., 2015). This inhibition can lead to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In laboratory experiments, this compound has demonstrated the ability to inhibit the growth of cancer cells and prevent tumor growth (Mishra et al., 2015). Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further study (Duan et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide in laboratory experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of harm to researchers. Additionally, this compound has demonstrated promising results in laboratory experiments, making it a valuable tool for further research.
One of the limitations of using this compound in laboratory experiments is its limited solubility in water. This can make it difficult to work with and may require the use of organic solvents. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide. One potential direction is to further investigate its potential as an anti-cancer agent. Studies have shown promising results in laboratory experiments, and further research could lead to the development of new cancer treatments.
Another potential direction is to study the mechanism of action of this compound in more detail. Understanding how this compound works could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
This compound is a chemical compound that has demonstrated promising results in laboratory experiments. This compound has potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent. While the mechanism of action of this compound is not fully understood, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Further research is needed to fully understand the potential of this compound and to develop new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with hydrazine hydrate, followed by the reaction with triethyl orthoformate and acetic anhydride. The resulting product is then reacted with 4-aminobenzoyl hydrazide to yield this compound (Mishra et al., 2015).
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide has been used in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has demonstrated potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells (Mishra et al., 2015). Additionally, this compound has been used in the synthesis of other chemicals, such as triazole-based compounds, which have shown promising results in laboratory experiments (Duan et al., 2017).
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-2-3-7(8(11)4-6)9(16)14-10-12-5-13-15-10/h2-5H,1H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPJRPBAZGFSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)
![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)
![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)


![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)


![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)